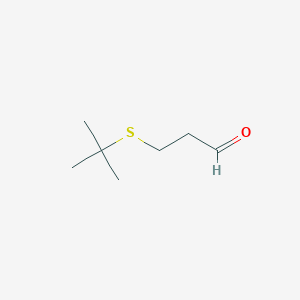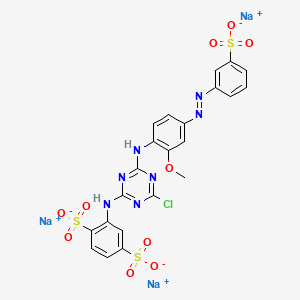
(2R,6S)-1,4-Oxathiane-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-1,4-Oxathiane-2,6-diol is a chiral compound with two stereocenters It is a member of the oxathiane family, which are heterocyclic compounds containing both oxygen and sulfur atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1,4-Oxathiane-2,6-diol typically involves the cyclization of appropriate diols with sulfur-containing reagents. One common method is the reaction of 1,4-dihydroxybutane with sulfur dichloride in the presence of a base, such as pyridine, to form the oxathiane ring. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to separate the desired enantiomer from a racemic mixture.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6S)-1,4-Oxathiane-2,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxathiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted oxathianes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,6S)-1,4-Oxathiane-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,6S)-1,4-Oxathiane-2,6-diol involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6S)-2,6-Diaminoheptanedioate: Another chiral compound with two stereocenters, used in the study of enzyme mechanisms.
(2R,6S)-2,6-Heptanediol: A diol with similar stereochemistry, used in the synthesis of polymers and other materials.
Uniqueness
(2R,6S)-1,4-Oxathiane-2,6-diol is unique due to its oxathiane ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
| 78102-17-7 | |
Fórmula molecular |
C4H8O3S |
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
(2S,6R)-1,4-oxathiane-2,6-diol |
InChI |
InChI=1S/C4H8O3S/c5-3-1-8-2-4(6)7-3/h3-6H,1-2H2/t3-,4+ |
Clave InChI |
PQPPCAGZGWTBKK-ZXZARUISSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](CS1)O)O |
SMILES canónico |
C1C(OC(CS1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)


![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
